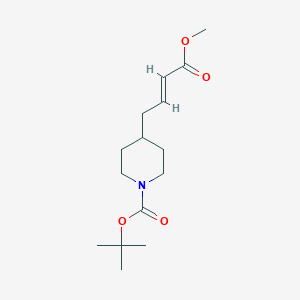

1-Boc-4-(4-Methoxy-4-oxo-2-butenyl)piperidine

Vue d'ensemble

Description

1-Boc-4-(4-Methoxy-4-oxo-2-butenyl)piperidine is a chemical compound with the molecular formula C15H25NO4. It is a piperidine derivative that features a tert-butoxycarbonyl (Boc) protecting group and a methoxy-oxo-butenyl substituent. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structure and reactivity .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-Boc-4-(4-Methoxy-4-oxo-2-butenyl)piperidine typically involves the following steps:

Protection of Piperidine: The piperidine nitrogen is protected with a Boc group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Alkylation: The protected piperidine is then alkylated with 4-methoxy-4-oxo-2-butenyl bromide under basic conditions to introduce the methoxy-oxo-butenyl group.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent production quality .

Analyse Des Réactions Chimiques

Types of Reactions

1-Boc-4-(4-Methoxy-4-oxo-2-butenyl)piperidine can undergo various types of chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a carboxylic acid.

Reduction: The oxo group can be reduced to a hydroxyl group.

Substitution: The methoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted piperidine derivatives.

Applications De Recherche Scientifique

Organic Synthesis

1-Boc-4-(4-Methoxy-4-oxo-2-butenyl)piperidine serves as an important intermediate in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions makes it a versatile building block in synthetic chemistry. Key reactions include:

- Alkylation : The compound can be alkylated to introduce different functional groups, enhancing its utility in synthesizing diverse chemical entities.

- Oxidation and Reduction : The methoxy and oxo groups can be selectively oxidized or reduced, allowing for the generation of alcohols or carboxylic acids, which are valuable intermediates in organic synthesis.

Medicinal Chemistry

In the realm of medicinal chemistry, this compound has been investigated for its potential therapeutic applications. The piperidine scaffold is well-known for its presence in various pharmacologically active compounds. Specific applications include:

- Drug Development : Researchers are exploring this compound for its potential as a lead structure in developing piperidine-based pharmaceuticals, particularly those targeting neurological disorders and cancer therapies .

- Biological Activity : Preliminary studies suggest that this compound may exhibit biological activity through interactions with specific enzymes or receptors, making it a candidate for further investigation in drug discovery programs.

Chemical Biology

The compound's unique functional groups allow it to participate in biological processes, making it relevant in chemical biology studies. Applications include:

- Biomolecular Interactions : The methoxy group can be involved in hydrogen bonding and hydrophobic interactions with biomolecules, influencing enzyme activity and receptor binding .

- Mechanism of Action Studies : Understanding how this compound interacts with biological targets can provide insights into its mechanism of action, informing the design of more effective analogs.

Industrial Applications

In industrial settings, this compound is utilized as a building block for the production of fine chemicals. Its properties allow for:

Mécanisme D'action

The mechanism of action of 1-Boc-4-(4-Methoxy-4-oxo-2-butenyl)piperidine involves its interaction with molecular targets through its functional groups. The Boc group provides steric protection, while the methoxy-oxo-butenyl group can participate in various chemical reactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

1-Boc-4-(4-Hydroxy-4-oxo-2-butenyl)piperidine: Similar structure but with a hydroxyl group instead of a methoxy group.

1-Boc-4-(4-Methoxy-4-oxo-2-pentenyl)piperidine: Similar structure but with a different alkyl chain length.

Uniqueness

1-Boc-4-(4-Methoxy-4-oxo-2-butenyl)piperidine is unique due to its specific combination of functional groups, which confer distinct reactivity and potential biological activity. This makes it a valuable compound for research and development in various fields .

Activité Biologique

1-Boc-4-(4-Methoxy-4-oxo-2-butenyl)piperidine is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.

The synthesis of this compound involves several key steps:

- Protection of Piperidine : The nitrogen atom in piperidine is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

- Alkylation : The protected piperidine is then alkylated with 4-methoxy-4-oxo-2-butenyl bromide under basic conditions, introducing the methoxy-oxo-butenyl group.

These reactions allow for the formation of a compound that exhibits unique reactivity due to its functional groups, making it a valuable intermediate in organic synthesis and drug development .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The Boc group provides steric protection, while the methoxy-oxo-butenyl moiety can participate in chemical reactions that modulate enzyme or receptor activities. This modulation can lead to specific biological effects, including potential anti-cancer properties and interactions with inflammatory pathways .

Anti-Cancer Activity

Recent studies have highlighted the anti-cancer potential of compounds related to this compound. For instance, analogs such as CLEFMA have shown promising results in suppressing tumor growth in lung cancer models. In these studies, treatment with CLEFMA resulted in:

- Inhibition of Tumor Growth : A dose-dependent reduction in tumor size was observed.

- Induction of Apoptosis : Increased cleavage of caspases 3/9 and PARP indicated enhanced apoptotic activity.

- Reduction of Proliferation Markers : Decreased expression of Ki-67 was noted in treated tumor tissues .

These findings suggest that similar compounds could leverage similar pathways for anti-cancer effects.

Inflammatory Response Modulation

Research has also indicated that compounds derived from piperidine structures can influence inflammatory markers. In particular, studies have shown that certain derivatives can reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6, which are critical in various inflammatory diseases .

Comparative Analysis with Similar Compounds

A comparison between this compound and related compounds reveals distinct biological activities:

Propriétés

IUPAC Name |

tert-butyl 4-[(E)-4-methoxy-4-oxobut-2-enyl]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO4/c1-15(2,3)20-14(18)16-10-8-12(9-11-16)6-5-7-13(17)19-4/h5,7,12H,6,8-11H2,1-4H3/b7-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTQBOSAYKRQDRQ-FNORWQNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)CC=CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C/C=C/C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40440103 | |

| Record name | tert-Butyl 4-[(2E)-4-methoxy-4-oxobut-2-en-1-yl]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40440103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142355-80-4 | |

| Record name | tert-Butyl 4-[(2E)-4-methoxy-4-oxobut-2-en-1-yl]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40440103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.